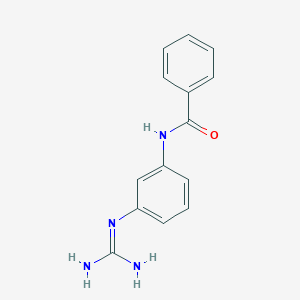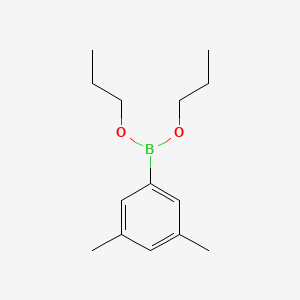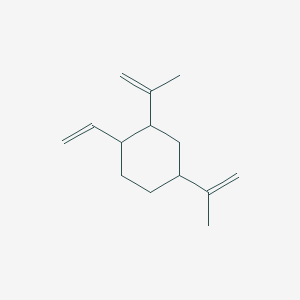
Ethanone, 2,2'-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-]: is a complex organic compound characterized by its unique quinoxaline structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The quinoxaline core is a bicyclic structure that combines a benzene ring with a pyrazine ring, making it a versatile scaffold for chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with 1,2-diamines to form the quinoxaline core. This is followed by further functionalization to introduce the ethanone and phenyl groups. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoxaline core or the ethanone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development and molecular biology research .
Medicine: In medicine, this compound is being investigated for its potential pharmacological properties. Studies have shown that quinoxaline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them promising candidates for new drug development .
Industry: Industrially, Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
- Ethanone, 1-(4,5-dihydro-2-thiazolyl)-
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Propanedinitrile, 2,2’-(5,8-quinoxalinediylidene)bis-
Comparison: Compared to these similar compounds, Ethanone, 2,2’-(1,4-dihydro-6-methyl-2,3-quinoxalinediylidene)bis[1-phenyl-] stands out due to its unique quinoxaline structure, which provides a versatile platform for chemical modifications.
Propiedades
Fórmula molecular |
C25H20N2O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(Z)-2-[3-[(Z)-2-hydroxy-2-phenylethenyl]-6-methylquinoxalin-2-yl]-1-phenylethenol |
InChI |
InChI=1S/C25H20N2O2/c1-17-12-13-20-21(14-17)27-23(16-25(29)19-10-6-3-7-11-19)22(26-20)15-24(28)18-8-4-2-5-9-18/h2-16,28-29H,1H3/b24-15-,25-16- |
Clave InChI |
VTORKSPUEIRUTC-URXAUHHJSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(C(=N2)/C=C(/C3=CC=CC=C3)\O)/C=C(/C4=CC=CC=C4)\O |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C(=N2)C=C(C3=CC=CC=C3)O)C=C(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)
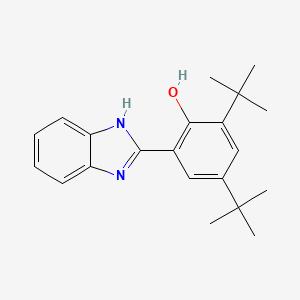
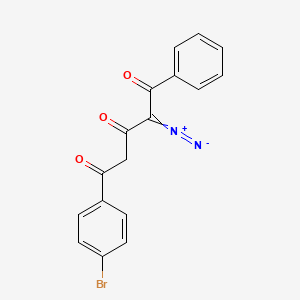
![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
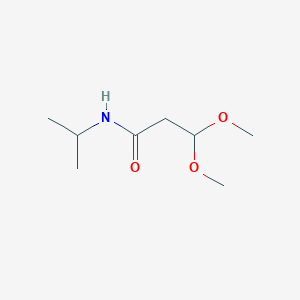
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
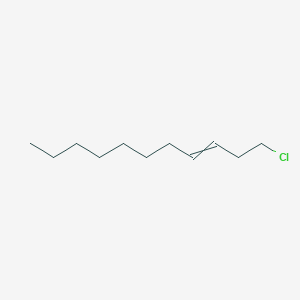
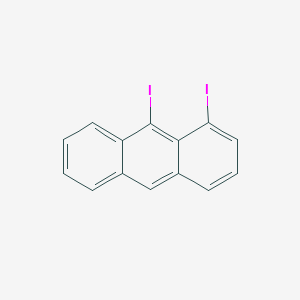
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
